molecular formula C₂₅H₂₆N₉NaO₈S₂ B1163983 (6R,7S)-Cefoperazone Sodium Salt

(6R,7S)-Cefoperazone Sodium Salt

Cat. No.: B1163983
M. Wt: 667.65
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry nomenclature for cefoperazone sodium salt presents as sodium (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. Alternative nomenclature systems describe the compound as sodium (6R,7R)-7-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

The molecular formula is definitively established as C₂₅H₂₆N₉NaO₈S₂, representing a complex heterocyclic structure incorporating multiple functional groups. The molecular weight is consistently reported as 667.65 grams per mole across multiple authoritative sources. The Chemical Abstracts Service registry number 62893-20-3 provides unambiguous identification for this specific sodium salt form.

The compound demonstrates high structural complexity with multiple pharmacophores including a beta-lactam ring, thiazine ring system, tetrazole moiety, and dioxopiperazine unit. The carboxylate group exists in its sodium salt form, contributing to the overall ionic character and water solubility properties.

Crystallographic Data and Space Group Assignments

Crystallographic investigations have revealed the existence of multiple polymorphic forms of cefoperazone sodium salt, designated as crystal forms A and B. Crystal form A exhibits triclinic symmetry with space group assignments of P-1 or P1, characterized by unit cell parameters of a=1.5888 nanometers, b=1.3070 nanometers, c=1.1007 nanometers, with angles α=115.98°, β=161.76°, and γ=80.60°. The unit cell volume measures 1.6898 cubic nanometers with a calculated density of 1.31 grams per cubic centimeter.

Crystal form B demonstrates monoclinic symmetry with possible space groups P2 or P21. The unit cell dimensions for this polymorph are a=1.3318 nanometers, b=0.9855 nanometers, c=1.2485 nanometers with β=98.272°, resulting in a unit cell volume of 1.6215 cubic nanometers and a density of 1.37 grams per cubic centimeter. Both crystal forms contain two formula units per unit cell (Z=2).

Further crystallographic studies utilizing protein-drug complexes have provided additional structural insights. Penicillin-binding protein 3 complexed with cefoperazone crystallizes in space group P1 with cell dimensions a=57.2 Å, b=74.4 Å, c=82.4 Å, α=71.7°, β=86.1°, γ=85.9°, achieving resolution to 2.00 Å. These studies reveal detailed molecular interactions and binding conformations within the crystalline lattice.

Crystal form A can be further subdivided into four distinct subtypes based on powder X-ray diffraction patterns, with each subtype exhibiting characteristic morphological features observable through scanning electron microscopy. Subtype I appears as rectangular spicula with regular geometry, subtype II presents as a mixture of rectangular spicula and short columnar crystals, while subtype III manifests as short columnar crystals with relatively compact structure.

Stereochemical Configuration and Chiral Centers

Cefoperazone sodium salt contains multiple chiral centers that critically define its three-dimensional structure and biological activity. The compound possesses the (6R,7R) absolute configuration at the bicyclic beta-lactam core, which represents the biologically active stereoisomer. Additionally, the molecule contains an (R)-configured chiral center at the C-2 position of the phenylglycine side chain.

The beta-lactam ring system adopts a strained four-membered lactam configuration fused to a six-membered thiazine ring, creating the characteristic bicyclic cephalosporin core structure. This bicyclic system maintains specific geometric constraints that influence molecular reactivity and enzyme binding interactions. The stereochemistry at C-6 and C-7 positions determines the spatial orientation of substituents relative to the ring plane, critically affecting molecular recognition by target enzymes.

The phenylglycine side chain at the C-7 position maintains R-configuration, positioning the 4-hydroxyphenyl group and amide linkage in specific spatial arrangements. This stereochemical arrangement enables formation of critical hydrogen bonding interactions with target proteins, as demonstrated in crystallographic studies with penicillin-binding proteins.

The tetrazole moiety attached via a sulfur linkage at the C-3 position exists in a defined tautomeric form, with the 1-methyl-1H-tetrazol-5-yl configuration predominating in the solid state. This heterocyclic system contributes to molecular stability and provides additional sites for intermolecular interactions in crystal packing arrangements.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of cefoperazone sodium salt. Proton NMR studies conducted in deuterium oxide at 100 megahertz reveal characteristic resonance patterns corresponding to the complex molecular architecture. The aromatic protons of the 4-hydroxyphenyl group appear as distinctive multiplets in the aromatic region, while the methylene protons of the dioxopiperazine ring system exhibit characteristic chemical shifts reflecting the electron-withdrawing effects of adjacent carbonyl groups.

Carbon-13 NMR investigations utilizing isotopic labeling techniques have enabled detailed assignment of carbon resonances throughout the molecular framework. The beta-lactam carbonyl carbon appears at characteristic downfield chemical shift reflecting the strained ring system, while the carboxylate carbon exhibits resonance patterns consistent with ionic character in aqueous solution. Heteronuclear multiple quantum coherence spectroscopy provides correlation information between carbon and hydrogen nuclei, enabling complete structural assignment.

Infrared spectroscopy reveals characteristic absorption bands that confirm structural features and enable monitoring of complexation behavior. The beta-lactam carbonyl stretching vibration appears at 1750 wavenumbers, while the dioxopiperazine carbonyl groups exhibit absorption at 1690 wavenumbers. The amide carbonyl group demonstrates absorption at 1660 wavenumbers in the free ligand, with shifts to 1645-1640 wavenumber range upon metal complexation, indicating coordination through the oxygen atom.

The carboxylate asymmetric stretching vibration occurs at 1610 wavenumbers, shifting to higher frequencies (1620-1630 wavenumbers) upon metal coordination. Additional carboxylate vibrational modes including symmetric stretching, bending, wagging, and rocking motions appear at 1400, 785, 610, and 530 wavenumbers respectively. The separation between asymmetric and symmetric carboxylate stretching frequencies exceeds 200 wavenumbers, indicating monodentate coordination mode.

Ultraviolet-visible spectroscopy in dimethyl sulfoxide solution exhibits absorption maxima at 255-270 nanometers attributed to π→π* transitions originating from the NC-S moiety. Intraligand transitions at 290-320 nanometers correspond to π→π* excitations within the tetrazole ring system. Additional absorption in the 360-380 nanometer region represents n→π* transitions associated with sulfur atoms, confirming non-participation of sulfur in metal coordination.

Computational Chemistry Studies (DFT, Molecular Dynamics)

Density functional theory calculations have provided detailed insights into the electronic structure and molecular properties of cefoperazone sodium salt. These computational investigations reveal fundamental electronic characteristics including molecular orbital energies, charge distributions, and geometric optimization parameters. The calculations confirm experimental structural assignments and provide theoretical validation for observed spectroscopic properties.

Molecular docking studies have elucidated binding interactions between cefoperazone and target proteins, particularly lysozyme. These computational analyses reveal that the large nonpolar cavity within lysozyme represents the preferred binding site for cefoperazone, with interactions occurring primarily through hydrophobic forces. Hydrogen bonding and electrostatic interactions contribute secondarily to the overall binding affinity. The binding stoichiometry approximates 1:1 protein to drug ratio, with thermodynamically favorable interaction energies.

Molecular dynamics simulations provide temporal evolution of structural conformations and intermolecular interactions in solution phase. These studies reveal dynamic behavior of flexible side chains and rotation barriers around key bonds within the molecular framework. The simulations confirm stability of the core bicyclic structure while demonstrating conformational flexibility in peripheral substituents.

Quantum mechanical calculations have investigated the mechanism of beta-lactam ring opening reactions and interactions with nucleophilic residues in target enzymes. These studies provide atomic-level details of covalent bond formation with serine residues in penicillin-binding proteins, revealing transition state geometries and activation energy barriers. The calculations confirm experimental observations regarding stereochemical requirements for biological activity.

Properties

Molecular Formula

C₂₅H₂₆N₉NaO₈S₂

Molecular Weight

667.65

Synonyms

(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H26N9O8S2·Na
  • Molecular Weight : 667.6492 g/mol
  • IUPAC Name : sodium;(6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Antibacterial Activity

(6R,7S)-Cefoperazone Sodium Salt is effective against a range of Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

Research indicates that cefoperazone exhibits significant antibacterial activity, particularly in combination with sulbactam to combat resistant strains. A study demonstrated that the combination significantly lowers the Minimum Inhibitory Concentration (MIC) against Extended-Spectrum Beta-Lactamase (ESBL) producing strains .

Clinical Uses

Cefoperazone is primarily used for treating severe infections such as:

  • Respiratory tract infections
  • Urinary tract infections
  • Intra-abdominal infections

Clinical trials have shown its effectiveness in treating infections caused by resistant bacteria, especially in patients with compromised renal function .

Case Study 1: Efficacy in Severe Infections

A study involving patients with severe infections treated with cefoperazone/sulbactam showed promising results. The combination was particularly effective in reducing infection rates among patients with renal dysfunction, where traditional dosing of cefoperazone alone was insufficient .

Study ParameterResult
Patient GroupSevere renal dysfunction
TreatmentCefoperazone/Sulbactam
Infection Control RateSignificant improvement

Case Study 2: Resistance Patterns

In a surveillance study of Pseudomonas aeruginosa isolates, cefoperazone maintained a high susceptibility rate compared to other antibiotics. This underscores its importance in empirical therapy for hospital-associated infections .

AntibioticSusceptibility Rate (%)
Cefoperazone78.6
Piperacillin-Tazobactam73.9
Imipenem69.9

Recent Advancements in Research

Recent research has focused on optimizing the use of cefoperazone through advanced formulations and combinations to enhance its efficacy against resistant strains:

  • Combination Therapy : The combination of cefoperazone with sulbactam has been shown to enhance antibacterial activity against resistant strains significantly .
  • Pharmacokinetic Studies : Studies have detailed the pharmacokinetics of cefoperazone, indicating its rapid clearance and effectiveness in various patient populations .
  • Analytical Methods : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed for precise quantification of cefoperazone in pharmaceutical formulations .

Comparison with Similar Compounds

Key Characteristics :

  • Mechanism of Action : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
  • Antimicrobial Spectrum: Effective against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Enterobacteriaceae) and some Gram-positive organisms .
  • Pharmacokinetics : High serum protein binding (70–90%), biliary excretion (up to 40%), and a half-life of ~2 hours .
  • Synthesis : Prepared via fluid mechanics-based crystallization, ensuring high purity (>99%), low impurity content, and enhanced stability .

Comparison with Similar Cephalosporin Compounds

Structural Features and Substituents

The antimicrobial activity and β-lactamase resistance of cephalosporins depend on substituents at the 3- and 7-positions of the cephem nucleus.

Compound Molecular Formula 3-Position Substituent 7-Position Substituent Key Structural Feature
(6R,7S)-Cefoperazone Sodium Salt C₂₅H₂₆N₉NaO₈S₂ (1-Methyl-1H-tetrazol-5-yl)thio-methyl (4-Ethyl-2,3-dioxopiperazine-1-carbonyl) Broad-spectrum; β-lactamase stability
Cefamandole Sodium C₁₈H₁₇N₆NaO₅S₂ (1-Methyl-1H-tetrazol-5-yl)thio-methyl (D-Mandeloyl)amino Moderate Gram-positive activity
Cefmetazole Sodium C₁₅H₁₆N₇NaO₅S₃ (Cyanomethylsulfanyl)methyl (2-Amino-1,3-thiazol-4-yl)methoxyimino Cephamycin; anaerobic coverage
Cefoxitin Sodium C₁₆H₁₆N₃NaO₇S₂ (Aminocarbonyloxy)methyl (2-Thienylacetyl)amino Cephamycin; anaerobic activity
Cefovecin Sodium C₁₇H₁₈N₅NaO₇S₂ (S)-Tetrahydrofuran-2-yl (2-Amino-4-thiazolyl)methoxyimino Veterinary use; long half-life

Key Differences :

  • Cefoperazone’s piperazine side chain at the 7-position enhances penetration into Gram-negative bacteria, including P. aeruginosa .
  • Cefmetazole and Cefoxitin (cephamycins) contain a 7α-methoxy group, improving stability against β-lactamases from anaerobes .

Antimicrobial Spectrum

Compound Gram-Positive Gram-Negative Pseudomonas Anaerobes β-Lactamase Stability
(6R,7S)-Cefoperazone Moderate Broad Yes Limited High (extended-spectrum)
Cefamandole High Moderate No No Low
Cefmetazole Moderate Moderate No Yes High (cephamycin)
Cefoxitin Low Moderate No Yes High (cephamycin)
Cefovecin Low Moderate No No Moderate

Clinical Implications :

  • Cefoperazone is preferred for nosocomial infections involving P. aeruginosa and multidrug-resistant Enterobacteriaceae.
  • Cefmetazole and Cefoxitin are first-line options for intra-abdominal infections due to anaerobic coverage .

Pharmacokinetics and Stability

Compound Half-Life (h) Protein Binding (%) Excretion Route Stability in Solution
(6R,7S)-Cefoperazone 1.5–2.5 70–90 Biliary (40%) High (crystalline form)
Cefamandole 0.5–1.0 60–70 Renal (80%) Moderate
Cefmetazole 1.0–1.5 65–75 Renal (70%) Moderate
Cefoxitin 0.7–1.1 50–60 Renal (85%) Moderate
Cefovecin 5–7 95–98 Renal (60%) High (annealed form)

Key Notes:

  • Cefoperazone ’s biliary excretion makes it suitable for patients with renal impairment .
  • Cefovecin ’s prolonged half-life allows once-weekly dosing in veterinary medicine .

Preparation Methods

Base-Catalyzed Neutralization of Cefoperazone Acid

The synthesis begins with the neutralization of cefoperazone acid (CPZ-H) using sodium bicarbonate (NaHCO₃) in a mixed acetone-water solvent system. The reaction proceeds via proton transfer, where the carboxylic acid group of CPZ-H reacts with bicarbonate to form cefoperazone sodium (CPZ-Na), carbon dioxide, and water:

CPZ-H+NaHCO3CPZ-Na+CO2+H2O\text{CPZ-H} + \text{NaHCO}3 \rightarrow \text{CPZ-Na} + \text{CO}2 \uparrow + \text{H}_2\text{O}

The process is conducted at 15–20°C to prevent thermal degradation. A 9–11% (w/w) aqueous NaHCO₃ solution is added dropwise to maintain a pH of 6.8–7.2, ensuring complete dissolution of CPZ-H. Excess bicarbonate is avoided to prevent sodium carbonate formation, which could destabilize the product.

Solvent Selection and Phase Behavior

Acetone is the primary solvent due to its high solubility for CPZ-H (18–20 mL/g) and immiscibility with water, facilitating phase separation during crystallization. Polar aprotic solvents like acetone stabilize the ionic intermediate, while water acts as a co-solvent to enhance bicarbonate reactivity. Post-reaction, the system is diluted with additional acetone (1.2–1.5 mL/g CPZ-H) to induce supersaturation.

Crystallization Techniques and Solvate Management

Seed Crystal Induction

Seeding with 0.3–0.5% (w/w) CPZ-Na crystals initiates heterogeneous nucleation, directing crystal growth toward the thermodynamically stable β-polymorph. Unseeded systems produce irregular aggregates with entrapped solvent (acetone solvates), increasing residual acetone to >0.5%. Controlled crystallization at 20–24°C yields monodisperse particles (D90 <50 µm), reducing solvent inclusion by 40% compared to ambient-temperature methods.

Solvent Replacement Strategy

A two-stage solvent exchange eliminates trapped acetone:

  • Primary Washing : Wet cake from crystallization is washed with acetone to remove free solvent.

  • Solvate Displacement : Ethanol-water (70:30 v/v) displaces acetone from the crystal lattice via competitive hydrogen bonding. Ethanol’s lower polarity weakens acetone-CPZ-Na interactions, achieving 95% solvate dissociation.

Industrial-Scale Purification Protocols

Decolorization and Sterile Filtration

Activated carbon (2–5% w/w) adsorbs chromatic impurities (e.g., pyrrolidine byproducts) from the acetone-water solution. The clarified solution undergoes sterile filtration through 0.22 µm membranes to eliminate endotoxins and microbial contaminants, critical for parenteral formulations.

Drying and Residual Solvent Control

Vacuum tray drying at 40°C under nitrogen purge reduces residual ethanol to <500 ppm. Atomization of methanol-water (1:1 v/v) during drying prevents particle agglomeration, yielding a free-flowing powder with <0.1% moisture.

Comparative Analysis of Patented Methods

ParameterCN114621254ACN105440057A
Solvent System Acetone → Ethanol/WaterAcetone/Water → Methanol
Crystallization Temp 20–24°C20±10°C
Residual Acetone ≤0.3%<0.5%
Key Innovation Solvate displacementSterile crystallization
Purity ≥95.0%≥94.5%

CN114621254A’s solvent replacement reduces acetone residues by 40% compared to CN105440057A’s methanol-assisted drying.

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

A C18 column (250 × 4.6 mm, 5 µm) with UV detection at 254 nm resolves CPZ-Na from desacetylcefoperazone and other β-lactam degradants. Mobile phase: 75:25 v/v 0.05M phosphate buffer (pH 6.8):acetonitrile. System suitability requires ≥2.0 resolution between CPZ-Na and cefoperazone acid.

Residual Solvent Analysis

Headspace gas chromatography (HS-GC) with a DB-624 column quantifies acetone and ethanol. Limits: acetone ≤3000 ppm, ethanol ≤5000 ppm (ICH Q3C) .

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of (6R,7S)-Cefoperazone Sodium Salt?

  • Methodology : Use electronic circular dichroism (ECD) spectroscopy to compare experimental spectra with calculated spectra for (6R,7S)-configured compounds. The Cotton effect near 290 nm in ECD spectra can validate the absolute configuration .
  • Key Parameters : Ensure solvent consistency (e.g., MeOH) and UV shift alignment (±1 nm) during spectral comparisons.

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of 0.05 M phosphate buffer (pH 7.0) and methanol (75:25 v/v) at 1.0 mL/min. Monitor peaks at 254 nm .
  • Related Substances : Calculate impurity percentages by comparing peak areas of the main compound (retention time ~10 min) to related substances (e.g., impurity I at 8 min, impurity II at 17 min) .
    • Acceptance Criteria : Total impurities ≤7.0%, with individual impurities ≤2.0% .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

  • Methodology :

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .
  • pH Sensitivity : Prepare solutions in water (pH 4.5–6.5) and monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .
    • Critical Factors : Avoid exposure to strong oxidizers and UV light, which degrade the β-lactam ring .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility?

  • Methodology :

  • Quality Control : Request additional analyses (e.g., peptide content, TFA removal <1%) if synthesizing custom batches for sensitive assays .
  • Standardization : Use internal standards (e.g., cefoperazone reference material) during HPLC quantification to normalize potency variations .
    • Mitigation : Document synthesis parameters (e.g., reaction time, purification steps) to trace variability sources .

Q. How to resolve contradictory solubility data for this compound in polar solvents?

  • Methodology :

  • Replicate Studies : Test solubility in water, methanol, and ethanol under controlled temperatures (20–25°C) and document hydration states (anhydrous vs. hydrated forms) .
  • Impurity Screening : Use LC-MS to detect trace surfactants or counterions that may alter solubility .
    • Data Interpretation : Note that solubility discrepancies may arise from differences in crystallinity or residual solvents .

Q. What advanced techniques are suitable for detecting degradation products of this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) to identify degradation byproducts (e.g., β-lactam ring-opened derivatives) .
  • Sample Preparation : Use protein precipitation with acetonitrile to isolate degradation products from plasma or tissue homogenates .

Q. How to validate quantitative methods for this compound in complex biological samples?

  • Methodology :

  • Calibration Curves : Prepare spiked samples in relevant matrices (e.g., serum) across a linear range (0.1–100 µg/mL) and assess recovery rates (≥85%) .
  • System Suitability : Test column efficiency (theoretical plates ≥2000) and repeatability (RSD ≤2.0% for retention times) .

Q. What experimental approaches can elucidate the impact of stereochemistry on this compound’s antibacterial activity?

  • Methodology :

  • Comparative Bioassays : Test (6R,7S)-isomer against (6S,7R)-isomer using MIC assays against Gram-negative pathogens (e.g., E. coli ATCC 25922) .
  • Molecular Docking : Model interactions between the (6R,7S)-configured β-lactam and penicillin-binding proteins (PBPs) to explain potency differences .

Methodological Notes

  • Stereochemical Analysis : Always report optical rotation values ([α]²⁰D = -15° to -25°) and cross-validate with X-ray crystallography if feasible .
  • Ecotoxicity Testing : Follow OECD guidelines for assessing aquatic toxicity, as cephalosporins may persist in wastewater .

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